N-(2,5-DIMETHYLPHENYL)-2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE
Overview
Description
N-(2,5-Dimethylphenyl)-2-methyl-3-(N-methylmethanesulfonamido)benzamide is an organic compound that contains a benzamide core structure. This compound is characterized by the presence of a dimethylphenyl group, a methyl group, and a methylmethanesulfonamido group attached to the benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethylphenyl)-2-methyl-3-(N-methylmethanesulfonamido)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a substituted benzoyl chloride with an amine under basic conditions.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using a suitable alkylating agent.
Attachment of the Methyl Group: The methyl group can be introduced via a methylation reaction using methyl iodide or dimethyl sulfate.
Addition of the Methylmethanesulfonamido Group: The methylmethanesulfonamido group can be added through a sulfonamide formation reaction using methanesulfonyl chloride and a suitable amine.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as recrystallization, chromatography, and distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dimethylphenyl)-2-methyl-3-(N-methylmethanesulfonamido)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or sulfonamides.
Scientific Research Applications
N-(2,5-Dimethylphenyl)-2-methyl-3-(N-methylmethanesulfonamido)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,5-Dimethylphenyl)-2-methyl-3-(N-methylmethanesulfonamido)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Phenylbenzamide: Lacks the dimethylphenyl and methylmethanesulfonamido groups.
N-Methylbenzamide: Lacks the dimethylphenyl and sulfonamido groups.
N-(2,5-Dimethylphenyl)benzamide: Lacks the methyl and sulfonamido groups.
Uniqueness
N-(2,5-Dimethylphenyl)-2-methyl-3-(N-methylmethanesulfonamido)benzamide is unique due to the presence of both the dimethylphenyl and methylmethanesulfonamido groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-methyl-3-[methyl(methylsulfonyl)amino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-12-9-10-13(2)16(11-12)19-18(21)15-7-6-8-17(14(15)3)20(4)24(5,22)23/h6-11H,1-5H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXBYPYKZPQVKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(C(=CC=C2)N(C)S(=O)(=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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